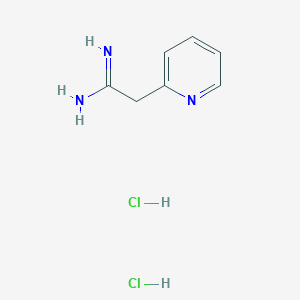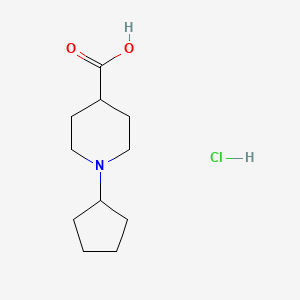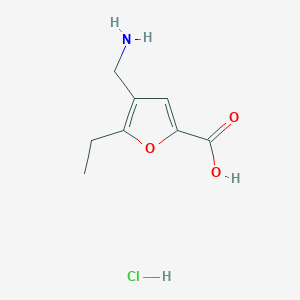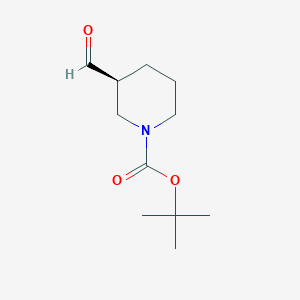
Dihydrochlorure de 2-pyridin-2-ylethanimidamide
Vue d'ensemble
Description
2-Pyridin-2-ylethanimidamide dihydrochloride is a biochemical compound with the molecular formula C7H11Cl2N3 and a molecular weight of 208.09 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific fields.
Applications De Recherche Scientifique
2-Pyridin-2-ylethanimidamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the production of various chemical products and intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylethanimidamide dihydrochloride typically involves the reaction of pyridine derivatives with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 2-Pyridin-2-ylethanimidamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-2-ylethanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 2-Pyridin-2-ylethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its applications in proteomics research, where it helps in identifying and characterizing protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Pyridyl)ethanamine
- 2-(2-Pyridyl)ethanol
- 2-(2-Pyridyl)acetonitrile
Uniqueness
2-Pyridin-2-ylethanimidamide dihydrochloride is unique due to its specific structure and properties, which make it suitable for proteomics research. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable tool in various scientific applications .
Propriétés
IUPAC Name |
2-pyridin-2-ylethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVHFRUFHXQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)




![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)



